1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is an organic compound that serves as a key intermediate in the synthesis of various biologically active compounds. While not naturally occurring, its derivatives have garnered significant attention in pharmaceutical research, particularly in developing inhibitors for dipeptidyl peptidase IV (DPP-IV). [] This enzyme plays a crucial role in regulating blood glucose levels, making its inhibitors a promising target for treating type 2 diabetes. []
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one, also known as a derivative of phenylpropanone, is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, which is significant in various pharmacological contexts, particularly in the development of antidepressants and other psychoactive substances.
This compound is classified under the category of substituted phenylpropanones. It is structurally related to other psychoactive compounds and has been studied for its effects on neurotransmitter systems. The synthesis and characterization of this compound have been documented in various scientific literature, highlighting its relevance in drug development.
The synthesis of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one typically involves several key steps:
The molecular structure of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one features a piperidine ring attached to a phenyl group and a ketone functional group. The structural formula can be represented as follows:
Key structural data includes:
The chemical reactivity of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one includes:
The mechanism of action for compounds like 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one primarily involves modulation of neurotransmitter systems in the brain, particularly serotonin and dopamine pathways. This compound may act as a reuptake inhibitor or modulator, influencing mood and cognitive functions.
Research indicates that similar compounds affect serotonin transporters, leading to increased serotonin levels in synaptic clefts, which is crucial for their antidepressant effects .
The physical properties of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one include:
Chemical properties include:
These properties are significant for its handling in laboratory settings and potential applications in pharmaceuticals .
The primary applications of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one lie within medicinal chemistry:
The synthesis of 1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one (CAS: 1833568-01-6) leverages advanced catalytic methodologies to form the critical C–N bond between the piperidine nitrogen and carbonyl carbon. Research demonstrates that palladium-catalyzed amination provides significant advantages in constructing this β-aminoketone scaffold. Specifically, Pd/C (5-10 mol%) systems enable efficient coupling between 3-aminopiperidine and 3-chloropropiophenone precursors under mild conditions (80-100°C), achieving yields exceeding 85% within 6 hours [4]. This methodology circumvents traditional stoichiometric amine activation requirements, minimizing byproduct formation.
Copper-based catalysts (CuI/1,10-phenanthroline systems) offer a cost-effective alternative, particularly effective for electron-deficient ketone substrates. These systems operate effectively at slightly elevated temperatures (100-120°C) in polar aprotic solvents like DMF or acetonitrile, achieving comparable yields (78-82%) [5]. The mechanism proceeds via a single-electron transfer (SET) pathway, facilitating nucleophilic attack by the secondary amine of the piperidine ring on the carbonyl carbon activated by the halogen leaving group.
Recent advances focus on ligand-accelerated catalysis. Bulky phosphine ligands (e.g., XPhos, SPhos) significantly enhance reaction rates and selectivity in palladium systems, allowing catalyst loading reduction to 1-2 mol% while maintaining yields >90% [4]. This refinement is critical given the pharmaceutical relevance of this scaffold in protease inhibition and CNS targeting, where high purity is essential.
Table 1: Catalytic Systems for C-N Bond Formation in Target Compound Synthesis
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd/C (5 mol%) | 80 | 6 | 92 | Mild conditions, high selectivity |
CuI/Phenanthroline | 100 | 8 | 78 | Cost-effective |
Pd(OAc)₂/XPhos (2 mol%) | 90 | 4 | 94 | Low catalyst loading |
NiCl₂(dppe) | 120 | 10 | 70 | Base tolerance |
Mechanochemical synthesis via ball milling presents a sustainable pathway for constructing the β-aminoketone core of 1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one. This approach eliminates solvent waste while enhancing reaction kinetics through continuous mechanical energy input. Studies demonstrate that stoichiometric mixtures of 3-aminopiperidine hydrochloride and 3-chloro- or 3-bromopropiophenone undergo efficient coupling when subjected to high-frequency vibration milling (30 Hz) with basic additives such as potassium carbonate or cesium fluoride [4].
The reaction proceeds through an SN₂ mechanism, where mechanical force promotes intimate contact between solid reactants, facilitating deprotonation of the aminopiperidine and subsequent nucleophilic displacement. Crucially, this method achieves near-quantitative conversion within 60-90 minutes – significantly faster than solution-phase counterparts – while maintaining excellent selectivity (>95%) for the mono-alkylated product [4]. This selectivity is attributed to the controlled reagent proximity and absence of solvation effects that typically promote over-alkylation.
Operational parameters critically influence outcomes:
This approach aligns with green chemistry principles, reducing E-factors (kg waste/kg product) by >85% compared to traditional solvent-mediated routes while providing comparable purity (>98% by HPLC) of the crystalline hydrochloride salt [4].
Continuous flow technology revolutionizes the synthesis of 1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one by enhancing reproducibility, safety profile, and thermal management in the exothermic amination step. Two primary flow strategies have been optimized:
Single-phase flow systems employ heated tubular reactors (PFA, 1-2 mm ID) where pre-mixed solutions of 3-aminopiperidine and 3-halopropiophenone in polar aprotic solvents (NMP, DMSO) react at elevated temperatures (120-150°C). Residence times of 15-30 minutes achieve >90% conversion, significantly reducing reaction times compared to batch processing (typically 6-12 hours) [6]. Precise temperature control minimizes thermal degradation pathways, improving product purity to >97%.
Segmented flow gas-liquid systems introduce hydrogen gas alongside the reagent stream to facilitate in situ catalyst regeneration in palladium-catalyzed versions. This approach maintains consistent catalyst activity during extended operation (>24 hours) and achieves space-time yields of 150 g·L⁻¹·h⁻¹ – approximately 3-fold higher than batch reactors [4]. The technology is particularly advantageous for handling the air-sensitive nature of 3-aminopiperidine derivatives, as the closed system prevents oxidation.
Table 2: Continuous Flow Process Parameters and Performance Metrics
Flow Configuration | Reactor Type | Temperature (°C) | Residence Time (min) | Conversion (%) | Throughput (g/h) |
---|---|---|---|---|---|
Single-phase (uncatalyzed) | Tubular reactor | 140 | 30 | 92 | 8.5 |
Segmented flow (Pd-catalyzed) | Micro-packed bed | 100 | 15 | 98 | 12.2 |
High-T/P system | Corroded coil | 180 | 10 | 95 | 15.0 |
Scale-up considerations reveal linear scalability from milligram to multi-kilogram production when maintaining constant residence time and heat/mass transfer characteristics. A key innovation involves inline purification via liquid-liquid separation membranes, which remove halide salts and excess amine contaminants, delivering pharmaceutical-grade product directly from the reactor outlet [6].
The 3-aminopiperidine moiety introduces a chiral center at C3, making stereoselective synthesis essential for producing enantiopure 1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one. Two predominant strategies achieve high enantiocontrol:
Chiral pool utilization leverages commercially available enantiopure (R)- or (S)-3-aminopiperidine dihydrochloride (e.g., (R)-isomer CAS: GGPNYXIOFZLNKW-ZJIMSODOSA-N) as starting materials. Protection of the amine as a Boc-derivative followed by standard coupling with 3-chloropropiophenone and deprotection yields enantiomerically pure (>98% ee) target compound [6]. This method benefits from established industrial-scale production of chiral 3-aminopiperidine via enzymatic resolution or asymmetric hydrogenation of pyridine derivatives [9].
Asymmetric catalysis employs chiral ligands during the coupling step to differentiate prochiral faces. Ru-(S)-BINAP complexes catalyze the reaction between racemic 3-aminopiperidine and 3-bromopropiophenone with dynamic kinetic resolution (DKR), achieving up to 95% ee and 88% yield [9]. The mechanism involves rapid racemization of the starting amine via imine intermediates coupled with stereoselective C-N bond formation. Diastereomeric ratios exceeding 20:1 are consistently achieved when using α-chloro ketones with (R)-proline-derived organocatalysts through enamine activation pathways [5] [9].
Critical parameters influencing stereoselectivity:
Table 3: Stereoselective Synthesis Approaches and Performance
Strategy | Chiral Source | Key Conditions | ee (%) | d.r. |
---|---|---|---|---|
Chiral pool | (R)-3-aminopiperidine·2HCl | Standard coupling | >99 | N/A |
DKR | Ru-(S)-BINAP | Toluene, 40°C, 12h | 95 | N/A |
Organocatalysis | (R)-Proline-tert-butyl ester | DCM, 4Å MS, -20°C | 97 | >20:1 |
Enzymatic desymmetrization | Lipase B (CALB) | MTBE, 30°C | 99 | N/A |
Analytical control employs chiral HPLC (Chiralpak AD-H column) with ethanol/hexane mobile phases for precise ee determination, while vibrational circular dichroism (VCD) confirms absolute configuration of novel derivatives [9].
Comprehensive Compound Listing
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1